molecular formula C17H13N3O7S3 B2616050 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 880342-62-1

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2616050
CAS No.: 880342-62-1
M. Wt: 467.49
InChI Key: QNKDCMXGHQKJJW-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic small molecule characterized by a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group and at position 2 with a phenylsulfonyl-acetamide moiety.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7S3/c21-15(11-29(24,25)13-4-2-1-3-5-13)19-17-18-10-16(28-17)30(26,27)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKDCMXGHQKJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The final step involves the acylation of the sulfonylated thiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to form corresponding amines.

    Substitution: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonyl and thiazole groups are known to interact with biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the material science industry, derivatives of this compound are explored for their potential use in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazole 5-(4-nitrophenylsulfonyl), 2-(phenylsulfonyl)acetamide Not reported Dual sulfonyl groups; nitro group for electron withdrawal
: 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide Thiazole 4-(4-methoxyphenyl), 5-methyl, 2-(4-fluorophenylsulfonyl)acetamide Not reported Fluorine and methoxy groups enhance lipophilicity; single sulfonyl group
(Compound 54) : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide Triazole 3-ethoxy, 5-(2-fluorophenyl), 2-(phenylsulfonyl)acetamide Not reported Triazole core; ethoxy and fluorophenyl substitutions
(Compound 8) : N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Benzothiazole-Thiadiazole hybrid 6-nitrobenzothiazole, thiadiazole-thioacetamide, 4-nitrophenylamino Not reported Dual heterocycles; nitro and thio groups; Akt inhibition (86.52% at 10 µM)
(Compound 4a) : 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Benzothiazole-Thiazolidinone 6-nitrobenzothiazole, 4-fluorobenzylidene-thiazolidinone 458.37 Thiazolidinone ring; VEGFR-2 inhibition potential

Pharmacological and Functional Insights

Sulfonyl and Nitro Group Contributions
  • Dual Sulfonyl Groups (Target Compound) : The phenylsulfonyl and 4-nitrophenylsulfonyl groups likely improve solubility and enable hydrogen bonding with target proteins, similar to ’s fluorophenylsulfonyl derivative .
  • Nitro Substituents : Present in the target compound and ’s compound 8, nitro groups enhance electrophilicity and may facilitate interactions with cysteine residues in kinases or phosphatases .
Heterocyclic Core Variations
  • Thiazole vs. Triazole () : The triazole core in compound 54 offers metabolic stability, while the thiazole in the target compound provides a rigid planar structure for π-π stacking .
  • Thiadiazole Hybrids () : Compound 8’s thiadiazole-thioacetamide moiety demonstrates potent Akt inhibition (86.52%), suggesting that sulfur-containing linkers enhance target engagement .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a complex organic compound that exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonyl groups, suggest its application in various therapeutic areas.

Chemical Structure

The compound can be represented as follows:

N 5 4 nitrophenyl sulfonyl thiazol 2 yl 2 phenylsulfonyl acetamide\text{N 5 4 nitrophenyl sulfonyl thiazol 2 yl 2 phenylsulfonyl acetamide}

Structural Characteristics:

  • Thiazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Nitrophenyl Group: Enhances potential pharmacological effects through electron-withdrawing properties.
  • Sulfonamide Moieties: Implicated in various biological activities, including antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound has shown promising results in several biological assays:

  • Antimicrobial Activity:
    • The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent. Studies have indicated that similar sulfonamide derivatives often exhibit significant antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis.
  • Anticancer Properties:
    • Preliminary studies have explored the anticancer potential of this compound. In vitro assays indicated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects:
    • The presence of sulfonamide groups may contribute to anti-inflammatory properties, as seen in related compounds that inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects observed in multiple cancer cell lines
Anti-inflammatoryReduced levels of inflammatory markers in vitro

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was tested against various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility in treating bacterial infections.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: The introduction of nitro groups may lead to increased ROS production, contributing to cytotoxic effects.

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